5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine, more commonly known as BS-181 in scientific literature, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). [, ] It belongs to the class of pyrazolo[1,5-a]pyrimidine-derived compounds. [, ] BS-181 plays a crucial role in scientific research, particularly in oncology, by providing a tool to study the function of CDK7 and its potential as a therapeutic target in various cancers. [, , , , , , , ]
BS-181 was synthesized as part of a research initiative aimed at developing more effective cancer therapies. It belongs to the class of small molecule inhibitors targeting cyclin-dependent kinases, which are essential for cell division and transcriptional regulation. The compound's synthesis and biological activity have been documented in several studies, emphasizing its role as a selective CDK7 inhibitor with potential applications in treating various cancers.
The synthesis of BS-181 involves several key steps, beginning with the precursor dichloropyrazolo[1,5-a]pyrimidine. The process includes:
The purity of BS-181 was confirmed using high-performance liquid chromatography, ensuring that the compound used for biological assays met the required standards for research applications .
The molecular structure of BS-181 can be characterized by its specific arrangement of atoms that facilitates its function as a CDK7 inhibitor. Key structural features include:
The molecular formula and specific atomic arrangement allow for effective binding to the ATP-binding pocket of CDK7, crucial for its inhibitory action .
BS-181 primarily functions through competitive inhibition of CDK7, which affects several downstream signaling pathways involved in cell cycle progression and transcription. The compound's interaction with CDK7 leads to:
These reactions highlight BS-181's potential as a therapeutic agent in cancer treatment.
The mechanism by which BS-181 exerts its effects involves:
BS-181 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into therapeutic agents .
BS-181 is primarily investigated for its applications in cancer therapy due to its selective inhibition of CDK7. Its potential uses include:
Ongoing research aims to optimize BS-181's pharmacokinetic properties to enhance its clinical applicability and efficacy against tumors resistant to conventional therapies .
Cyclin-dependent kinase 7 (CDK7) is a master regulator of cellular processes, uniquely positioned at the intersection of cell cycle progression and transcriptional control. As the catalytic core of the CDK-activating kinase (CAK) complex (CDK7-cyclin H-MAT1), it phosphorylates Thr160/161 residues in the T-loop of cell-cycle CDKs (CDK1, CDK2, CDK4, CDK6), activating them to drive cell division [6] [10]. Simultaneously, CDK7 functions as a critical component of the general transcription factor TFIIH, where it phosphorylates Ser5 and Ser7 residues within the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation event facilitates promoter clearance and transcription initiation [4] [6]. This dual functionality makes CDK7 indispensable for proliferative and gene expression programs. Dysregulation of CDK7 is oncogenic: overexpression occurs in gastric, breast, ovarian, and other cancers, correlating with poor prognosis and therapeutic resistance [1] [5] [8].
Substrate Category | Specific Targets | Functional Consequence | |
---|---|---|---|
Cell Cycle CDKs | CDK1, CDK2, CDK4, CDK6 | T-loop phosphorylation; activation of cell cycle progression | |
Transcription Machinery | Pol II CTD (Ser5, Ser7) | Transcription initiation; promoter clearance | |
Transcription Factors | p53, ERα, AR, MYC | Regulation of transactivation potential | |
Chromatin Modifiers | Histones (indirect via Pol II) | Coordination of transcription with chromatin state | [4] [6] [10] |
BS-181 (C₂₂H₃₂N₆; HCl salt CAS 1397219-81-6) emerged from a rational drug design strategy to overcome the lack of selectivity in first-generation CDK inhibitors like roscovitine. Using computer-aided modeling of the CDK7 ATP-binding pocket (PDB ID: 1UA2), researchers optimized a pyrazolo[1,5-a]pyrimidine scaffold to achieve high-affinity binding to CDK7 [3]. This yielded BS-181, a potent and competitive ATP antagonist. Kinase profiling revealed exceptional selectivity: BS-181 inhibits CDK7 with an IC₅₀ of 21 nM, while showing significantly weaker activity against other CDKs (CDK2 IC₅₀ = 880 nM; CDK1 IC₅₀ = 8.1 μM; CDK9 IC₅₀ = 4.2 μM). Among 69 additional kinases tested, only CDK2 was inhibited below 1 μM, demonstrating >40-fold selectivity for CDK7 over the closest off-target [2] [3] [7].
BS-181 exerts its effects by disrupting CDK7 function in both cell cycle regulation and transcription:
Kinase (Complex) | IC₅₀ (nM) | Fold-Selectivity vs. CDK7 | |
---|---|---|---|
CDK7/CycH/MAT1 | 21 | 1 | |
CDK2/CycE | 880 | ~42 | |
CDK5/p35NCK | 3000 | ~143 | |
CDK9/CycT | 4200 | ~200 | |
CDK1/CycB | 8100 | ~386 | |
CDK4/CycD1 | 33000 | ~1571 | |
CDK6/CycD1 | 47000 | ~2238 | [2] [3] [7] |
In vitro, BS-181 exhibits antiproliferative activity against diverse cancer cell lines (breast MCF-7, gastric BGC823, lung A549, prostate PC3, colorectal HCT-116), with IC₅₀ values typically ranging between 11.5 μM and 37.3 μM after 72-hour exposure. This activity correlates with dose-dependent G₁ cell cycle arrest (at lower concentrations) and induction of apoptosis (at higher concentrations), characterized by decreased Bcl-2, increased Bax, and caspase-3 activation [1] [3] [7]. In vivo, BS-181 (10 or 20 mg/kg/day, intraperitoneal) significantly inhibits tumor growth in MCF-7 breast cancer xenograft models by 25% and 50%, respectively, without reported toxicity in initial studies [1] [3] [9]. Its plasma elimination half-life in mice is approximately 405 minutes [3] [9].
Targeting CDK7 with selective inhibitors like BS-181 offers a compelling therapeutic strategy in oncology due to its dual role in two fundamental cancer hallmarks: uncontrolled proliferation and dysregulated transcription:
BS-181 serves as a critical pharmacological tool to dissect CDK7's biological roles and validate it as a therapeutic target. Its selectivity profile makes it superior to pan-CDK inhibitors for attributing observed effects specifically to CDK7 inhibition [3] [6] [9]. While newer covalent CDK7 inhibitors (e.g., THZ1, SY-5609) and degraders (e.g., JWZ-5-13) offer advantages in potency or mechanism, BS-181 remains a foundational compound for understanding selective CDK7 pharmacology [5] [6].
Table 3: Antiproliferative Activity of BS-181 Across Cancer Cell Lines
Cell Line | Cancer Type | BS-181 IC₅₀ (μM, ~72h) | Key Observed Effects | |
---|---|---|---|---|
MCF-7 | Breast | 15.1 - 20.0 | G₁ arrest, apoptosis, ↓Cyclin D1, ↓pS5-Pol II | |
BGC823 | Gastric | Not explicitly stated (Significant inhibition) | G₁ arrest, apoptosis, ↓Cyclin D1, ↓XIAP, ↓Migration/Invasion | |
HCT-116 | Colorectal | 11.5 - 15.3 | Growth inhibition | |
A549 | Lung | 11.5 - 37.3 | Growth inhibition | |
PC3 | Prostate | 11.5 - 37.3 | Growth inhibition | [1] [3] [7] |
Compounds Mentioned: BS-181, Roscovitine (Seliciclib), THZ1, SY-5609, JWZ-5-13, LY3405105, CT7001, SY-1365.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7